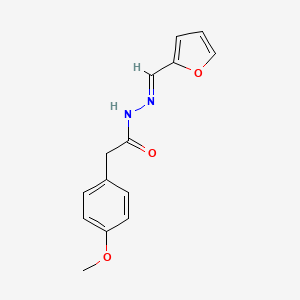![molecular formula C17H22N4O3 B5509260 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds involving the 1,2,4-oxadiazole ring and related structures often involves cyclization reactions and N-alkylation processes. For example, El-Essawy and Rady (2011) describe the preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles starting from specific amines, which undergo various cyclization reactions under different conditions to yield oxadiazole derivatives (El-Essawy & Rady, 2011). Although not directly synthesizing the compound , this method highlights typical strategies employed in the construction of complex molecules containing oxadiazole units.
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole rings is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structural elucidation often involves spectroscopic methods such as NMR and X-ray crystallography. Anuradha et al. (2014) conducted spectroscopic characterization and crystal structure analysis of a related compound, which provides insights into the typical structural features and confirmation of such molecules (Anuradha et al., 2014).
科学的研究の応用
Metabolic Stability in Drug Discovery
Linton et al. (2011) discussed the challenges in achieving metabolic stability for compounds like N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. They highlighted the rapid metabolism by aldehyde oxidase (AO) of imidazo[1,2-a]pyrimidine moiety, common in such compounds. Their study provided insights into reducing AO-mediated oxidation, which is crucial for the development of stable and effective drugs in cancer therapy, particularly for castration-resistant prostate cancer (Linton et al., 2011).
Synthesis of Novel Heterocyclic Compounds
Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one Moiety. They examined various derivatives, which are structurally similar to the compound . These compounds are significant in the field of medicinal chemistry due to their potential applications in developing drugs with better hypertensive activity (Kumar & Mashelker, 2007).
Antibacterial Activity and Action Mechanism
Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives, including compounds structurally related to N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. Their research focused on assessing antibacterial activities and understanding the action mechanisms of these compounds. This is vital for the development of new antibacterial agents, especially against strains like Xanthomonas oryzae pv. oryzae (Song et al., 2017).
Anticancer and Anti-inflammatory Potential
Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives, which are chemically similar to the compound in focus. These derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential use in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).
将来の方向性
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities associated with oxadiazoles . Additionally, more research could be done to elucidate its synthesis process and chemical reactions.
特性
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-4-21(9-13-19-16(24-20-13)12-6-5-7-12)17(23)14-10(2)8-11(3)18-15(14)22/h8,12H,4-7,9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRLLGOPTYFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=N1)C2CCC2)C(=O)C3=C(C=C(NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)
![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)
![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)
![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)